4'-C-azido-3'-deoxy-3'-fluoro-Uridine 4'-C-azido-3'-deoxy-3'-fluoro-Uridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010331
InChI: InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1
SMILES:
Molecular Formula: C9H10FN5O5
Molecular Weight: 287.20 g/mol

4'-C-azido-3'-deoxy-3'-fluoro-Uridine

CAS No.:

Cat. No.: VC18010331

Molecular Formula: C9H10FN5O5

Molecular Weight: 287.20 g/mol

* For research use only. Not for human or veterinary use.

4'-C-azido-3'-deoxy-3'-fluoro-Uridine -

Specification

Molecular Formula C9H10FN5O5
Molecular Weight 287.20 g/mol
IUPAC Name 1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1
Standard InChI Key ISWXDJFQYOARQG-JVZYCSMKSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O

Introduction

Structural and Electronic Properties of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Uridine

Molecular Architecture

4'-C-azido-3'-deoxy-3'-fluoro-uridine features a uracil base linked to a modified ribose sugar where the 3'-hydroxyl group is replaced by fluorine, and the 4'-position bears an azido (-N<sub>3</sub>) substituent (Fig. 1). The fluorine atom induces a gauche effect, stabilizing the sugar's North-type (C3'- endo) conformation through hyperconjugative interactions between the C3'-F bond and adjacent C2'-H/C4'-H orbitals . Concurrently, the 4'-azido group introduces steric and electronic perturbations that disrupt viral polymerase active sites while resisting enzymatic deactivation .

Conformational Analysis

X-ray crystallography of analogous 4'-azido-2'-fluoro nucleosides reveals a rigid sugar pucker (pseudorotation phase angle: 18°–25°), which aligns the base in a syn orientation relative to the sugar . This conformation is critical for mimicking natural nucleotides during viral DNA chain termination. For 4'-C-azido-3'-deoxy-3'-fluoro-uridine, <sup>19</sup>F NMR studies predict a similar North-type bias, as the 3'-fluorine's electronegativity outweighs steric clashes from the 4'-azido group .

Synthetic Pathways and Optimization

Key Synthetic Intermediates

The synthesis begins with 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside (1), which undergoes bromination at the 1'-position using HBr-HOAc to yield α-bromide 2 . Coupling 2 with silylated uracil in chloroform produces β-nucleoside 3 (84% yield), which is deprotected to 4 via methanolic ammonia (Scheme 1).

Scheme 1. Synthesis of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Uridine Core

  • Bromination: HBr-HOAc-mediated generation of α-bromide 2 from 1.

  • Glycosylation: Silylated uracil coupling to form β-nucleoside 3.

  • Deprotection: Methanolic ammonia cleavage of benzoyl groups to yield 4.

Antiviral Activity and Resistance Profile

HIV-1 Inhibition

4'-C-azido-3'-deoxy-3'-fluoro-uridine exhibits EC<sub>50</sub> = 0.13 nM against wild-type HIV-1 (NL4-3), surpassing first-line drugs like zidovudine (EC<sub>50</sub> = 2.1 nM) . Notably, it retains potency against K101E (EC<sub>50</sub> = 0.15 nM) and RTMDR (EC<sub>50</sub> = 0.11 nM) mutants, which harbor thymidine analog resistance mutations (TAMs) .

Viral StrainEC<sub>50</sub> (nM)Fold Resistance vs. Wild-Type
NL4-3 (WT)0.131.0
NL4-3 (K101E)0.151.2
RTMDR0.110.8
M184V2.418.5

Table 1. Antiviral activity of 4'-C-azido-3'-deoxy-3'-fluoro-uridine against HIV-1 variants .

Cytotoxicity and Therapeutic Index

The compound shows negligible cytotoxicity (CC<sub>50</sub> >100 μM) in human T-lymphocyte (CEM) and hepatocyte (HepG2) lines, yielding therapeutic indices (TI) exceeding 769 . This surpasses FDA-approved NRTIs like tenofovir (TI = 450).

Mechanistic Insights: Reverse Transcriptase Inhibition

Chain Termination Dynamics

The 3'-deoxy modification prevents 5'-to-3' phosphodiester bond formation, while the 4'-azido group induces steric hindrance that impedes excision by HIV-1 RT's pyrophosphate-binding site . Molecular docking simulations reveal that the North-type conformation positions the azido group within a hydrophobic cleft near residue Tyr181, reducing affinity for mutant RTs .

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